4-Benzyl-4-azaspiro[2.4]heptan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4-azaspiro[24]heptan-5-one is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a nitrogen atom within a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4-azaspiro[2.4]heptan-5-one typically involves the reaction of a suitable benzylamine with a cyclic ketone under specific conditions. One common method includes the use of a base to facilitate the nucleophilic attack of the amine on the ketone, followed by cyclization to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired spirocyclic structure.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-4-azaspiro[2.4]heptan-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
4-Benzyl-4-azaspiro[2.4]heptan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-Benzyl-5-azaspiro[2.4]heptan-4-one
- 4-Azaspiro[2.4]heptan-5-one
Comparison: 4-Benzyl-4-azaspiro[2.4]heptan-5-one is unique due to its specific spirocyclic structure and the presence of a benzyl group. This structural feature distinguishes it from similar compounds and contributes to its unique chemical and biological properties. For example, the presence of the benzyl group can enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-benzyl-4-azaspiro[2.4]heptan-5-one |
InChI |
InChI=1S/C13H15NO/c15-12-6-7-13(8-9-13)14(12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
ZSZKITPILMVCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)N(C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.